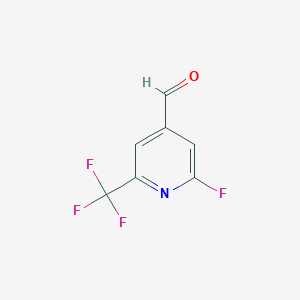

2-Fluoro-6-(trifluoromethyl)isonicotinaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

2-fluoro-6-(trifluoromethyl)pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO/c8-6-2-4(3-13)1-5(12-6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGBGMHWOXATOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthesis Approach

Starting Materials : The synthesis typically begins with a pyridine derivative, such as isonicotinic acid or its esters, which undergoes a series of transformations to introduce the fluorine and trifluoromethyl groups.

Introduction of Fluorine and Trifluoromethyl Groups : This step often involves the use of fluorinating agents like fluorine gas or trifluoromethylating reagents such as trifluoromethyl iodide (CF₃I) in the presence of catalysts.

Formation of Aldehyde Group : The final step typically involves the conversion of a precursor group (e.g., carboxylic acid or ester) into an aldehyde group through reduction or other functional group transformations.

Detailed Synthesis Pathway

A detailed synthesis pathway might involve the following steps:

Synthesis of 2-Fluoropyridine : This can be achieved through the fluorination of pyridine using a fluorinating agent.

Introduction of Trifluoromethyl Group : The trifluoromethyl group can be introduced using a trifluoromethylating agent in a suitable solvent with a catalyst.

Conversion to Isonicotinaldehyde : The resulting compound undergoes further transformations to introduce the aldehyde group.

Research Findings and Applications

This compound has gained interest in scientific research due to its structural characteristics, which may influence its reactivity and biological activity. It is primarily used in the fields of medicinal chemistry and materials science, where fluorinated compounds are valued for their diverse applications.

Medicinal Chemistry

In medicinal chemistry, fluorinated compounds like this compound are explored for their potential as pharmaceuticals due to their ability to enhance drug efficacy and bioavailability.

Materials Science

In materials science, these compounds are studied for their unique properties, such as thermal stability and chemical resistance, which make them suitable for various applications.

Comparison with Similar Compounds

Similar compounds, such as 2-Methyl-6-(trifluoromethyl)isonicotinaldehyde, also feature a trifluoromethyl group but differ in the substituent at the 2-position. This difference can significantly affect their chemical behavior and potential applications.

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Applications |

|---|---|---|---|---|

| This compound | 1227565-35-6 | C₇H₃F₄NO | 193.1 | Medicinal Chemistry, Materials Science |

| 2-Methyl-6-(trifluoromethyl)isonicotinaldehyde | - | C₈H₅F₃NO | 191.1 | Medicinal Chemistry, Materials Science |

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-6-(trifluoromethyl)isonicotinaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

Oxidation: 2-Fluoro-6-(trifluoromethyl)isonicotinic acid.

Reduction: 2-Fluoro-6-(trifluoromethyl)isonicotinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Research

One of the primary applications of 2-Fluoro-6-(trifluoromethyl)isonicotinaldehyde is in the development of anticancer agents. Research indicates that this compound can serve as a precursor for synthesizing novel inhibitors targeting specific cancer pathways. For example, derivatives of this compound have shown potential in inhibiting hypoxia-inducible factors (HIFs), which are crucial in cancer progression and metastasis .

Case Study: HIF Inhibition

A study demonstrated that certain derivatives of this compound exhibited significant inhibition of HIF2α, a transcription factor associated with various cancers. The results indicated that these compounds could effectively reduce tumor growth in xenograft models .

Agrochemicals

Fungicide Development

This compound is also utilized as an intermediate in the synthesis of agrochemicals, particularly fungicides like picoxystrobin. The trifluoromethyl group enhances biological activity, making it effective against a range of fungal pathogens .

Table: Synthesis Pathway for Picoxystrobin

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | This compound + other reagents | High temperature, pressure | Intermediate compound |

| 2 | Intermediate + additional reagents | Specific catalysts | Picoxystrobin |

Material Science

Fluorinated Polymers

In material science, this compound is explored for its potential in synthesizing fluorinated polymers and coatings. These materials exhibit enhanced chemical resistance and thermal stability, making them suitable for various industrial applications .

Enzyme Inhibition Studies

Research has shown that this compound can act as a potent inhibitor of certain enzymes involved in disease mechanisms. For instance, studies involving protein disulfide isomerase (PDI) inhibitors have highlighted the effectiveness of derivatives based on this compound in modulating enzyme activity, which is critical in cancer therapy .

Wirkmechanismus

The specific mechanism of action for 2-Fluoro-6-(trifluoromethyl)isonicotinaldehyde is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes and receptors. The fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following compounds share structural similarities with 2-fluoro-6-(trifluoromethyl)isonicotinaldehyde, differing primarily in substituents or functional groups. These variations significantly impact their chemical behavior and applications.

Ethyl 2-Fluoro-6-(trifluoromethyl)isonicotinate

- Molecular Formula: C₉H₇F₄NO₂

- Molecular Weight : 237.152

- Functional Groups : Ester (-COOEt) at position 4 instead of aldehyde.

- Key Differences : The ester group reduces electrophilicity compared to the aldehyde, making it less reactive toward nucleophiles. This compound is primarily used as a precursor in synthetic routes requiring hydrolytic conversion to carboxylic acids .

2-Hydroxy-6-(trifluoromethyl)isonicotinic Acid

- Molecular Formula: C₇H₄F₃NO₃

- Molecular Weight : 219.11

- Functional Groups : Hydroxy (-OH) at position 2 and carboxylic acid (-COOH) at position 4.

- Key Differences : The hydroxy group allows for hydrogen bonding and further functionalization (e.g., etherification), while the carboxylic acid enhances water solubility. This compound is widely used in designing enzyme inhibitors and metal-binding ligands .

2-Chloro-6-(trifluoromethyl)isonicotinic Acid

- Molecular Formula: C₇H₃ClF₃NO₂

- Molecular Weight : 233.56

- Functional Groups : Chlorine at position 2 and carboxylic acid at position 4.

- Key Differences : The chlorine atom, a stronger leaving group than fluorine, increases reactivity in substitution reactions. This compound is valuable in synthesizing heterocyclic scaffolds for drug candidates .

2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde

- Molecular Formula: C₈H₆F₃NO₂

- Molecular Weight : 205.13

- Functional Groups : Methoxy (-OCH₃) at position 2 and aldehyde at position 4.

- Key Differences : The methoxy group is electron-donating, reducing the pyridine ring’s electrophilicity compared to the fluorine analog. This alters reaction kinetics in condensation reactions .

2-Fluoro-6-(trifluoromethyl)benzonitrile

- Molecular Formula : C₈H₃F₄N

- Molecular Weight : 189.11

- Key Differences : The nitrile group’s strong electron-withdrawing effect and aromatic substitution pattern make this compound more suited for electronics or materials science than medicinal chemistry .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Functional Group | Key Applications |

|---|---|---|---|---|---|

| This compound | C₇H₃F₄NO | 205.10 (est.) | F (position 2), -CF₃ (position 6) | Aldehyde | Drug intermediates, agrochemicals |

| Ethyl 2-Fluoro-6-(trifluoromethyl)isonicotinate | C₉H₇F₄NO₂ | 237.152 | F (position 2), -CF₃ (position 6) | Ester | Precursor for carboxylic acids |

| 2-Hydroxy-6-(trifluoromethyl)isonicotinic Acid | C₇H₄F₃NO₃ | 219.11 | -OH (position 2), -CF₃ (position 6) | Carboxylic acid | Enzyme inhibitors, ligand design |

| 2-Chloro-6-(trifluoromethyl)isonicotinic Acid | C₇H₃ClF₃NO₂ | 233.56 | Cl (position 2), -CF₃ (position 6) | Carboxylic acid | Heterocyclic drug synthesis |

| 2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde | C₈H₆F₃NO₂ | 205.13 | -OCH₃ (position 2), -CF₃ (position 6) | Aldehyde | Specialty chemical synthesis |

| 2-Fluoro-6-(trifluoromethyl)benzonitrile | C₈H₃F₄N | 189.11 | F (position 2), -CF₃ (position 6) | Nitrile | Materials science, electronics |

Key Research Findings

- Electron-Withdrawing Effects: Fluorine and trifluoromethyl groups enhance electrophilicity, improving reactivity in cross-coupling and nucleophilic addition reactions. For example, the aldehyde group in this compound participates efficiently in Knoevenagel condensations .

- Metabolic Stability : Trifluoromethyl groups in pyridine derivatives reduce metabolic degradation, as seen in analogues like 2-hydroxy-6-(trifluoromethyl)isonicotinic acid, which exhibits prolonged bioavailability in preclinical studies .

- Substituent Reactivity : Chlorine in 2-chloro-6-(trifluoromethyl)isonicotinic acid facilitates nucleophilic aromatic substitution, enabling rapid derivatization compared to fluorine-containing analogs .

- Solubility Trade-offs : Hydroxy and carboxylic acid groups (e.g., in 2-hydroxy-6-(trifluoromethyl)isonicotinic acid) improve aqueous solubility but may reduce membrane permeability compared to lipophilic aldehydes or esters .

Biologische Aktivität

2-Fluoro-6-(trifluoromethyl)isonicotinaldehyde (C7H3F4NO) is a synthetic compound that has garnered attention for its potential biological activities. The presence of both fluorine and trifluoromethyl groups enhances its lipophilicity and reactivity, which may influence its interactions with biological targets. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C7H3F4NO

- Molecular Weight : 193.1 g/mol

- Functional Groups : Aldehyde, fluorine, trifluoromethyl

The specific mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound interacts with various molecular targets, including enzymes and receptors, mediated by its functional groups. The fluorinated moieties are believed to enhance binding affinity and stability in biological systems .

Antimicrobial Activity

Recent studies have indicated that compounds containing similar structural features to this compound exhibit significant antimicrobial properties. For instance, related thiazole derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 3.9 to 18.5 µg/mL against various bacterial strains, suggesting a promising antimicrobial profile .

Inhibition of CXCL1-Induced Calcium Flux

In vitro studies have evaluated the activity of related compounds against chemokine receptors such as CXCR1 and CXCR2. These studies reported IC50 values indicating effective inhibition of calcium flux in human neutrophils, which is crucial for inflammatory responses . The structural similarities may imply that this compound could exhibit comparable effects.

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific substituents on the isonicotinaldehyde scaffold. The addition of electron-withdrawing groups like trifluoromethyl has been shown to enhance biological activity by increasing lipophilicity and improving interaction with hydrophobic pockets in target proteins .

| Compound | Substituent | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| Compound A | Trifluoromethyl | 0.1 nM (GnRH-R) | |

| Compound B | Fluorine | 21 nM (Antimalarial) | |

| Compound C | Carboxylate | >5 µM (CXCL1 Inhibition) |

Case Studies

- Antimicrobial Studies : A series of thiazole derivatives were synthesized and tested for their antimicrobial properties. Compounds with trifluoromethyl substitutions showed superior activities against Staphylococcus aureus and Escherichia coli compared to standard antibiotics .

- Antimalarial Research : A study focused on quinoline derivatives demonstrated that fluorinated compounds had significantly lower EC50 values compared to their non-fluorinated counterparts, indicating enhanced potency against malaria parasites .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Fluoro-6-(trifluoromethyl)isonicotinaldehyde, and how is reaction progress monitored?

Answer:

A common approach involves nucleophilic substitution or metal-catalyzed coupling reactions to introduce fluorine and trifluoromethyl groups into the isonicotinaldehyde scaffold. For example, analogs like tetrachloromonospirocyclotriphosphazenes can be synthesized using THF as a solvent, triethylamine (Et₃N) as a base, and monitored via thin-layer chromatography (TLC) to track product formation . Post-reaction, purification via column chromatography ensures isolation of the target compound. Adjusting stoichiometry (e.g., 1:1 molar ratio of reactants) and reaction duration (e.g., 3 days at room temperature) optimizes yields .

Basic: Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?

Answer:

- Mass Spectrometry (EI-MS): Provides molecular ion peaks and fragmentation patterns. Cross-reference with databases like NIST Standard Reference Data (though note potential variability in spectral interpretations) .

- ATR-IR Spectroscopy: Identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) using libraries such as the ATR Standard Index, which includes fluorinated aldehydes like 6-fluorochromone-3-carboxaldehyde .

- Derivatization Strategies: Use 2,4-dinitrophenylhydrazine (DNPH) or Girard’s reagent T to confirm aldehyde functionality via hydrazone formation, followed by HPLC or NMR analysis .

Advanced: How can researchers resolve contradictions in spectral data from independent sources?

Answer:

Discrepancies in spectral data (e.g., mass spectra from NIST vs. in-house results) require cross-validation:

Orthogonal Methods: Combine EI-MS with high-resolution LC-MS or NMR to confirm molecular formulas.

Sample Purity: Ensure compounds are free of impurities (e.g., residual solvents) via recrystallization or preparative HPLC.

Database Reliability: Acknowledge limitations in public databases (e.g., NIST disclaimers about data accuracy) and prioritize peer-reviewed literature for benchmarking .

Advanced: What strategies optimize regioselective trifluoromethylation in fluorinated aromatic aldehydes?

Answer:

- Catalyst Selection: Palladium complexes (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for introducing CF₃ groups. Evidence from phosphazene syntheses suggests catalytic systems improve reaction specificity .

- Solvent Effects: Polar aprotic solvents like THF stabilize intermediates and facilitate nucleophilic attack. Adjusting solvent polarity can mitigate side reactions .

- Electronic Modulation: Fluorine’s electron-withdrawing effect deactivates the aromatic ring, directing trifluoromethylation to the para position. Computational modeling (DFT) predicts regioselectivity .

Basic: How does the electronic nature of fluorine and trifluoromethyl groups influence reactivity in subsequent transformations?

Answer:

- Fluorine: Increases electrophilicity of the aldehyde group, enhancing reactivity in condensation reactions (e.g., with amines to form Schiff bases).

- Trifluoromethyl (CF₃): Provides steric bulk and electron-withdrawing effects, reducing unwanted side reactions (e.g., oxidation) while stabilizing intermediates in nucleophilic aromatic substitution .

Advanced: What methodological considerations are critical for scaling up synthesis while maintaining yield and purity?

Answer:

- Reaction Monitoring: Use in situ FTIR or inline HPLC to detect intermediates and byproducts during scale-up.

- Purification: Replace column chromatography with recrystallization or continuous-flow systems to reduce solvent waste.

- Thermal Stability: Conduct DSC/TGA analyses to ensure the compound’s stability under prolonged reaction conditions, particularly with exothermic trifluoromethylation steps .

Basic: How are fluorinated aldehydes like this compound utilized in synthesizing heterocyclic scaffolds?

Answer:

The aldehyde group serves as a key electrophile in cyclocondensation reactions. For example:

- Pyridine Derivatives: React with malononitrile to form fluorinated pyridines.

- Hydrazone Formation: Combine with hydrazines to generate triazole or pyrazole precursors, leveraging CF₃’s stabilization of transition states .

Advanced: What computational tools aid in predicting reaction pathways and electronic properties of fluorinated aldehydes?

Answer:

- DFT Calculations: Model Fukui indices to predict electrophilic/nucleophilic sites on the aromatic ring.

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., THF vs. DMF).

- Spectroscopic Predictions: Software like Gaussian or ORCA generates IR/NMR spectra for comparison with experimental data .

Basic: What safety protocols are essential when handling fluorinated aldehydes in laboratory settings?

Answer:

- Ventilation: Use fume hoods to avoid inhalation of volatile aldehydes.

- Personal Protective Equipment (PPE): Nitrile gloves and safety goggles prevent dermal/ocular exposure.

- Waste Disposal: Quench residual aldehydes with sodium bisulfite before disposal to prevent uncontrolled reactions .

Advanced: How can researchers address low yields in multi-step syntheses involving fluorinated intermediates?

Answer:

- Intermediate Trapping: Isolate and characterize unstable intermediates (e.g., via cryogenic NMR).

- Catalytic Optimization: Screen ligands (e.g., tris-o-furylphosphine) to enhance turnover in palladium-mediated steps.

- DoE (Design of Experiments): Statistically optimize variables like temperature, solvent ratio, and catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.